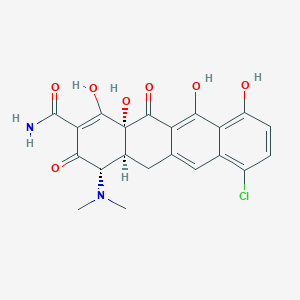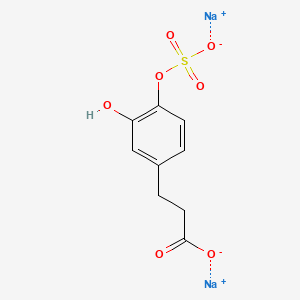
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is a chemical compound with a unique molecular structure. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt typically involves the sulfonation of 3-hydroxybenzenepropanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The product is then purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted benzenepropanoic acids .
Applications De Recherche Scientifique
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-pyranones: These compounds, such as kojic acid, share similar structural features and biological activities.
Sulfonated Benzene Derivatives: Compounds like benzenesulfonic acid sodium salt have similar sulfonation patterns and chemical reactivity.
Uniqueness
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is unique due to its specific combination of hydroxyl and sulfooxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8Na2O7S |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
disodium;3-(3-hydroxy-4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-5-6(2-4-9(11)12)1-3-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Clé InChI |
MSPJFQCWRQCOPP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1CCC(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



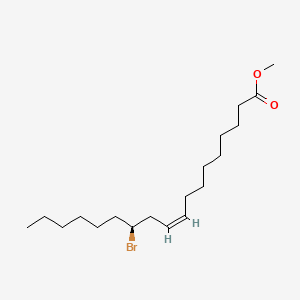
![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
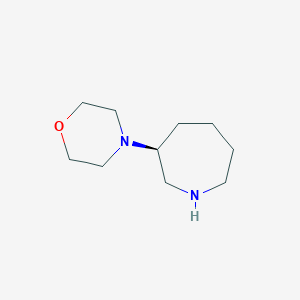
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
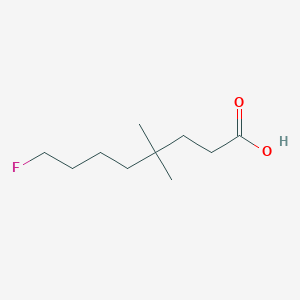
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)

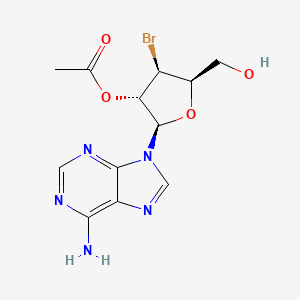
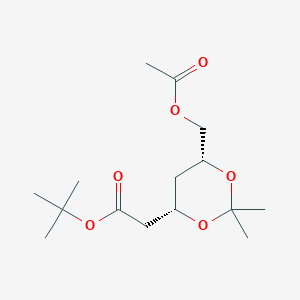


![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
